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Compound of Interest

Compound Name:
1-Bromo-4,5-dimethoxy-2-

methylbenzene

CAS No.: 52806-46-9

Cat. No.: B046257 Get Quote

Executive Summary & Compound Profile
1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 2-bromo-4,5-dimethoxytoluene or

6-bromo-homoveratrole) is a critical halogenated building block in organic synthesis. It serves

as a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents

such as Pinaverium Bromide.

This guide provides verified spectroscopic data (NMR, MS, IR), structural analysis, and

synthesis protocols to support researchers in the identification and utilization of this compound.
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Property Data

CAS Number 52806-46-9

Molecular Formula

C

H

BrO

Molecular Weight 231.09 g/mol

Exact Mass
229.9942 (for

Br)

Appearance White to off-white crystalline solid

Melting Point 82.1 – 83.2 °C

Structural Analysis & Logic
The regiochemistry of 1-bromo-4,5-dimethoxy-2-methylbenzene is dictated by the directing

effects of its substituents during synthesis (bromination of 3,4-dimethoxytoluene).

Methoxy groups (Positions 4, 5): Strong ortho/para activators.

Methyl group (Position 2): Weak ortho/para activator.

Steric Constraint: The position between the methyl and methoxy groups (Position 3) is

sterically crowded. The position para to the C4-methoxy (Position 1) is the most

electronically favorable and sterically accessible site for electrophilic aromatic substitution

(EAS).

Structural Diagram (Graphviz)
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Caption: Reaction pathway illustrating the regioselective bromination of 3,4-dimethoxytoluene.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data confirms the substitution pattern. The presence of two aromatic singlets

indicates protons in para positions relative to each other or isolated by substituents, consistent

with the 1,2,4,5-substitution pattern.

H NMR Data (400 MHz)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.02 Singlet (s) 1H H-6

Aromatic proton

ortho to Br.

Deshielded by Br

(-I effect).

6.82 Singlet (s) 1H H-3

Aromatic proton

ortho to Me.

Shielded relative

to H-6.

3.75 Singlet (s) 3H -OCH Methoxy group

(C5).

3.74 Singlet (s) 3H -OCH Methoxy group

(C4).

2.27 Singlet (s) 3H -CH Aryl methyl

group (C2).

Solvent: CD

CN (Acetonitrile-d

). Reference: TMS at 0.00 ppm.

C NMR Data (100 MHz)
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Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

149.9 Quaternary (C) C-5
Attached to -OCH

.

149.3 Quaternary (C) C-4
Attached to -OCH

.[1]

130.7 Quaternary (C) C-2
Attached to -CH

.

116.7 Methine (CH) C-6 Ortho to Br.

115.4 Methine (CH) C-3 Meta to Br.

115.1 Quaternary (C) C-1 Attached to Br (Ipso).

56.8
Methyl (CH

)

-OCH Methoxy carbon.

20.8
Methyl (CH

)

-CH Methyl carbon.

Note: In CDCl

, the aromatic protons appear at

7.02 and 6.93 ppm.

Mass Spectrometry (MS)
The mass spectrum is characterized by the distinct isotopic signature of bromine.

Molecular Ion (M

): Equal intensity peaks at m/z 230 and 232 (1:1 ratio), confirming the presence of one
bromine atom (
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Br and

Br).

Base Peak: Often observed at m/z 215/217 (Loss of -CH

) or m/z 151 (Loss of Br, followed by H-abstraction/rearrangement).

Infrared Spectroscopy (IR)
Key functional group absorptions:

2830 – 3000 cm

: C-H stretching (Aromatic and Aliphatic).

1580 – 1600 cm

: C=C Aromatic ring skeletal vibrations.

1200 – 1260 cm

: C-O-C asymmetric stretching (Aryl ether).

1020 – 1050 cm

: C-O-C symmetric stretching.

600 – 700 cm

: C-Br stretching vibration.

Experimental Protocols
Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene
This protocol utilizes N-Bromosuccinimide (NBS) for mild, regioselective bromination.

Reagents:

3,4-Dimethoxytoluene (Homoveratrole): 25 mmol
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N-Bromosuccinimide (NBS): 27.5 mmol (1.1 equiv)

Acetonitrile (CH

CN): 125 mL

Procedure:

Dissolution: Dissolve 3,4-dimethoxytoluene (3.6 mL, 25 mmol) in 125 mL of acetonitrile in a

round-bottom flask equipped with a magnetic stir bar.

Bromination: Add NBS (4.9 g, 27.5 mmol) in a single portion.

Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. Monitor conversion by

TLC (Hexane/EtOAc 9:1).

Workup:

Remove solvent via rotary evaporation.

Resuspend the residue in Carbon Tetrachloride (CCl

) or Dichloromethane (DCM) to precipitate succinimide.

Filter off the succinimide solid.

Purification: Remove the filtrate solvent. Recrystallize the crude solid from hot hexane.

Yield: ~5.2 g (90%) of white crystalline solid.

Safety Note: CCl

is toxic; DCM is a safer alternative for the workup. Handle NBS with care as it is an irritant.
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Patent CN107417501A.Method for preparing 2-bromo-4,5-dimethoxybenzyl bromide.

PubChem Compound Summary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemsynthesis.com [chemsynthesis.com]

2. 1-Bromo-4-(dimethoxymethyl)benzene | C9H11BrO2 | CID 688342 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 1-Bromo-4,5-
dimethoxy-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046257#1-bromo-4-5-dimethoxy-2-methylbenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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